molecular formula C17H16O3 B8303962 4-Oxo-5,5-diphenylpentanoic acid

4-Oxo-5,5-diphenylpentanoic acid

Cat. No. B8303962
M. Wt: 268.31 g/mol
InChI Key: VPQMEWMMOBUPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273745B2

Procedure details

1.59M n-Butyllithium solution in n-hexane (25 mL) was added dropwise to a stirred solution of 1,1′-methylenedibenzene (6.73 g) in THF (75 mL) below 35° C. under N2 gas atmosphere. The reaction mixture was added dropwise to a solution of dihydrofuran-2,5-dione(2 g) in THF (50 mL) below 25° C. After stirring for 4 hours. 1M HCl aqueous solution (45 mL) and EtOAc were poured into the reaction mixture. The organic layer was separated and was washed with water and brine, and dried over anhydrous MgSO4, filtered and evaporated in vacuo. The residue was purified by silica gel column chromatography (DCM:MeOH). The desired fractions were collected and evaporated in vacuo to give 4-oxo-5,5-diphenylpentanoic acid (2.48 g) as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH2:6]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[O:19]1[C:23](=[O:24])[CH2:22][CH2:21][C:20]1=[O:25].Cl>CCCCCC.C1COCC1.CCOC(C)=O>[O:24]=[C:23]([CH:6]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:22][CH2:21][C:20]([OH:25])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6.73 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
O1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (DCM:MeOH)
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C(CCC(=O)O)C(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.